2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid
Description
This compound is a specialized Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a propylsulfanyl linkage connecting the Fmoc-amine group to an acetic acid moiety. The Fmoc group is widely used in peptide synthesis for its base-labile protection of amines, while the thioether (sulfanyl) group introduces unique reactivity and stability profiles. The molecular formula is C₂₀H₂₁NO₄S (calculated molecular weight: ~379.45 g/mol). Its structural design enables applications in bioconjugation, solid-phase peptide synthesis (SPPS), and as a building block for sulfur-containing biomolecules .
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]acetic acid |
InChI |
InChI=1S/C20H21NO4S/c22-19(23)13-26-11-5-10-21-20(24)25-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,21,24)(H,22,23) |
InChI Key |
IMBZBISFCDVLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCSCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid typically involves the protection of amino acids with the Fmoc group. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions usually require an inert atmosphere and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is widely used in scientific research, particularly in:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related Fmoc-amino acid derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Comparisons
Backbone Flexibility vs. Rigidity The piperazine derivative (C₂₀H₂₃N₃O₄) introduces rigidity via its cyclic structure, improving solubility in polar solvents . In contrast, the target compound’s linear propylsulfanyl chain offers conformational flexibility, suitable for dynamic biomolecular interactions . The cyclopropyl variant (C₁₇H₁₉NO₄) imposes steric constraints, ideal for stabilizing peptide turns .
Reactivity and Stability Thioether vs. Amine/Ether Linkages: The sulfanyl group in the target compound is less polar than ethers but more reactive than alkyl chains. It can oxidize to sulfoxides/sulfones under mild conditions, enabling post-synthetic modifications . Fluorinated Derivatives: The trifluoropropyl compound (C₂₀H₁₉F₃NO₄) exhibits enhanced metabolic stability due to C-F bond strength, making it suitable for in vivo applications .
Applications in Peptide Engineering Aromatic and Heterocyclic Derivatives: Compounds like Fmoc-L-Dap(NBSD)-OH (selenadiazolyl) and the o-tolyl variant are used in fluorescence labeling and receptor-binding studies, respectively . Piperazine and Piperidinone Derivatives: These are employed to introduce hydrogen-bonding sites or cyclic constraints in peptide backbones .
Research Findings
- A 2020 study synthesized Fmoc-tranexamic acid derivatives (e.g., compound B1 in ) for albumin-binding applications, demonstrating the versatility of Fmoc groups in enhancing protein interactions .
- The piperazine derivative (CAS 180576-05-0) has been standardized in safety data sheets (SDS) for laboratory use, reflecting its stability and low acute toxicity .
- Fluorinated Fmoc-amino acids (e.g., ’s difluoropropyl compound) show promise in improving oral bioavailability of peptide drugs .
Biological Activity
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid, also known as Fmoc-Cys(Pr)-OH, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 326.35 g/mol
- CAS Number : 251317-00-7
The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and solubility, making it suitable for various applications in organic synthesis and biological studies.
The biological activity of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is linked to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural components can facilitate binding to enzyme active sites, altering their activity.
- Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, the compound can influence various biological processes, including cell proliferation and apoptosis.
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant inhibition against bacterial strains, indicating potential use in developing new antimicrobial agents.
- Neuroprotective Effects : Some analogs have shown promise in neuroprotective assays, suggesting a role in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the fluorenyl or sulfanyl portions could enhance activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Fmoc-Cys(Pr)-OH | 32 | Staphylococcus aureus |
| Fmoc-Cys(Pr)-OH | 64 | Escherichia coli |
Case Study 2: Neuroprotective Effects
In vitro assays using neuroblastoma cell lines showed that certain derivatives of the compound could protect against glutamate-induced toxicity. The protective effect was attributed to the modulation of glutamate receptors.
| Compound | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| Fmoc-Cys(Pr)-OH | 85 | 10 |
| Control (No Treatment) | 50 | - |
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the fluorenyl group have been shown to significantly impact biological activity. For instance, increasing lipophilicity through structural changes has been correlated with enhanced cellular uptake and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
